N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine hydrochloride
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Overview
Description
N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N3 It is a derivative of pyridazine and cyclopropanamine, characterized by the presence of a chlorine atom at the 6th position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine hydrochloride typically involves the reaction of 6-chloropyridazine with cyclopropanamine in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Catalyst: Catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include:
Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine
- 6-Chloropyridazine
- Cyclopropanamine derivatives
Uniqueness
N-((6-Chloropyridazin-3-YL)methyl)cyclopropanamine hydrochloride is unique due to the combination of the pyridazine ring with a cyclopropanamine moiety, along with the presence of a chlorine atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
N-[(6-chloropyridazin-3-yl)methyl]cyclopropanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3.ClH/c9-8-4-3-7(11-12-8)5-10-6-1-2-6;/h3-4,6,10H,1-2,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMWXFCPRGGUIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NN=C(C=C2)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725510 |
Source
|
Record name | N-[(6-Chloropyridazin-3-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-54-4 |
Source
|
Record name | N-[(6-Chloropyridazin-3-yl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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